3-(Trifluoromethoxy)benzeneacetyl chloride
Overview
Description
3-(Trifluoromethoxy)benzeneacetyl chloride is a chemical compound with the molecular formula C9H6ClF3O2. It has a molecular weight of 238.59 g/mol. It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of compounds containing the trifluoromethoxy group, such as 3-(Trifluoromethoxy)benzeneacetyl chloride, is an area of active research . The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- 3-(Trifluoromethoxy)benzeneacetyl chloride is used in the synthesis of imidazoles, as demonstrated by Moosavi-Zare et al. (2014). Trityl chloride, related to 3-(Trifluoromethoxy)benzeneacetyl chloride, catalyzes the condensation of benzil with aldehydes and primary amines to yield tetrasubstituted imidazoles under neutral, solvent-free conditions (Moosavi-Zare et al., 2014).
Development of Photocatalytic Materials
- Zhou et al. (2022) have explored the synthetic potential of tri(10H-phenothiazin-10-yl)benzene, a compound with similar structural features, as a metal-free and recyclable photocatalyst. This material has shown efficacy in functionalizing C(sp2)-H bonds of N-arylacrylamides, indicating potential applications in organic synthesis (Zhou et al., 2022).
Applications in Electrophilic Trifluoromethylthiolation
- Trifluoromethanesulfinyl chloride, closely related to 3-(Trifluoromethoxy)benzeneacetyl chloride, has been used for C-H trifluoromethylthiolation of indoles, thiophenes, and ketones. This process, as described by Jiang et al. (2018), occurs under catalyst-free conditions, expanding the scope of functionalization in organic chemistry (Jiang et al., 2018).
Organic Synthesis and Pharmaceutical Applications
- The palladium-catalyzed trifluoromethylation of aryl chlorides, a process related to the use of 3-(Trifluoromethoxy)benzeneacetyl chloride, has been developed by Cho et al. (2010). This method facilitates the addition of trifluoromethyl groups to a broad range of aryl substrates, crucial in pharmaceutical and agrochemical compound synthesis (Cho et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)5-6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUDZIUZBOHUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzeneacetyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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